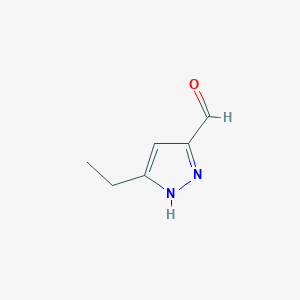

3-Ethyl-1H-pyrazole-5-carbaldehyde

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis

The pyrazole nucleus is a cornerstone in modern organic synthesis, valued for its wide-ranging applications across multiple industries. nih.govmdpi.com Pyrazole derivatives are considered a "privileged scaffold" in medicinal chemistry, meaning their structure is frequently found in biologically active compounds. ijrpr.comrsc.org This has led to their incorporation into a variety of therapeutic agents, including those with anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govijrpr.com

Beyond medicine, pyrazole derivatives are integral to the agricultural industry as key components in the formulation of pesticides and herbicides designed for crop protection. chemimpex.comresearchgate.net In the realm of materials science, these compounds are used to develop advanced materials like specialized polymers. smolecule.com Furthermore, their ability to coordinate with metal ions allows them to serve as effective ligands in transition metal-catalyzed reactions, which are fundamental to constructing complex organic molecules. ijrpr.com

The Role of the Aldehyde Functional Group in Pyrazole Carbaldehydes

The presence of an aldehyde (-CHO) functional group on a pyrazole ring, creating a pyrazole carbaldehyde, significantly enhances the compound's reactivity and synthetic potential. chemimpex.comsmolecule.com This aldehyde moiety acts as a versatile chemical handle, opening up numerous pathways for further molecular elaboration. The aldehyde group's reactivity allows it to participate in a wide array of chemical transformations, making pyrazole carbaldehydes valuable intermediates. researchgate.netsmolecule.com

Key reactions involving the aldehyde group include its ability to undergo condensation with various nucleophiles, addition reactions, and cyclizations to form more complex fused heterocyclic systems. It can be readily oxidized to form a pyrazole carboxylic acid or reduced to the corresponding alcohol, further expanding its synthetic utility. A common method for introducing this functional group onto a pyrazole ring is the Vilsmeier-Haack reaction, a widely used formylation technique in organic synthesis. nih.govresearchgate.netumich.edu

Table 2: Key Reactions of the Aldehyde Group in Pyrazole Carbaldehydes

| Reaction Type | Description |

|---|---|

| Condensation | Reacts with amines to form imines (Schiff bases) or with active methylene (B1212753) compounds to form new carbon-carbon bonds. |

| Nucleophilic Addition | The electrophilic carbonyl carbon readily accepts nucleophiles. |

| Cyclization | Acts as a key precursor in the synthesis of fused heterocyclic rings. |

| Oxidation | Can be converted to a carboxylic acid functional group. |

| Reduction | Can be reduced to a primary alcohol (hydroxymethyl group). |

Positioning of 3-Ethyl-1H-pyrazole-5-carbaldehyde as a Key Synthetic Intermediate

This compound is specifically valued as a key intermediate in the synthesis of diverse and complex molecules. chemimpex.com Its unique structure, combining the stable pyrazole core with a reactive aldehyde and a defining ethyl group, makes it a strategic building block for targeted chemical synthesis. chemimpex.com

This compound serves as a foundational element in the development of new pharmaceuticals, particularly in research aimed at creating novel drugs for treating inflammation and cancer. chemimpex.com It is also explored for its role in formulating new agrochemicals. chemimpex.com The aldehyde functional group is the primary site of reactivity, allowing for the strategic assembly of more elaborate pyrazole derivatives for a wide range of applications in chemical research and industrial development. chemimpex.com

Properties

IUPAC Name |

5-ethyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-6(4-9)8-7-5/h3-4H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDHAJGVDHPKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290744 | |

| Record name | 5-Ethyl-1H-pyrazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518357-38-5 | |

| Record name | 5-Ethyl-1H-pyrazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518357-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1H-pyrazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 3 Ethyl 1h Pyrazole 5 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is the primary site for a variety of nucleophilic addition and condensation reactions, enabling the extension of the carbon skeleton and the synthesis of more complex molecules.

Formation of Imines and Schiff Bases from 3-Ethyl-1H-pyrazole-5-carbaldehyde

The condensation of primary amines with carbonyl compounds like this compound is a fundamental method for forming imines, also known as Schiff bases. ontosight.aiscispace.com This reaction typically involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. amazonaws.com Subsequent dehydration yields the stable C=N double bond of the imine. amazonaws.com The formation of Schiff bases is often catalyzed by acids or bases and is a reversible process, though the equilibrium can be shifted towards the product by removing water. amazonaws.com These pyrazole-based Schiff bases are significant as they can act as ligands for metal complexes or serve as intermediates for the synthesis of other heterocyclic systems. researchgate.net

| Reactant 1 (Amine) | Catalyst/Conditions | Product Type |

| Primary Aromatic Amine | Acetic acid, Methanol | Aromatic Schiff Base |

| Primary Aliphatic Amine | Refluxing Ethanol (B145695) | Aliphatic Schiff Base |

| Hydrazine (B178648) Derivatives | Ethanol | Hydrazone |

| Benzylamine | - | N-benzyl-1-(pyrazol-4-yl)methanamine (after reduction) researchgate.net |

Condensation Reactions with Activated Methylene (B1212753) Compounds

This compound readily undergoes Knoevenagel condensation with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). asianpubs.org This base-catalyzed reaction is a cornerstone of C-C bond formation in organic synthesis. rkmmanr.org Various catalysts, including piperidine (B6355638), are commonly used to facilitate the reaction, which is often carried out in a solvent like ethanol under reflux. asianpubs.orgconnectjournals.com The reaction provides a pathway to pyrazole-acrylic acid derivatives and other extended, conjugated systems. asianpubs.org

For instance, the reaction of pyrazole-4-carbaldehydes with ethyl cyanoacetate (B8463686) in the presence of piperidine in refluxing ethanol yields the corresponding ethyl 2-cyanoacrylate derivative. connectjournals.com Similarly, condensation with malonic acid or cyanoacetic acid can produce pyrazoleacrylic acids. asianpubs.org

| Activated Methylene Compound | Catalyst/Conditions | Product Type |

| Ethyl Cyanoacetate | Piperidine, Refluxing Ethanol | (Z)-ethyl 3-(pyrazol-4-yl)-2-cyanoacrylate connectjournals.com |

| Malonic Acid | Pyridine/Piperidine, Refluxing Ethanol | Pyrazoleacrylic Acid asianpubs.org |

| Cyanoacetic Acid | Pyridine/Piperidine, Refluxing Ethanol | Cyano-pyrazoleacrylic Acid asianpubs.org |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Acetic Acid, Reflux | Pyrazol-5(4H)-one derivative rkmmanr.org |

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-ethyl-1H-pyrazole-5-carboxylic acid. This transformation is a common step in the synthesis of more complex pyrazole (B372694) derivatives used in medicinal and agricultural chemistry.

A variety of oxidizing agents can be employed for this purpose. For example, pyrazole-4-carbaldehydes have been successfully oxidized to their corresponding carboxylic acids using potassium permanganate (B83412) in a water-pyridine medium, resulting in high yields. researchgate.net Another effective reagent is manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) (DCM) at room temperature, which can selectively oxidize pyrazolyl alcohols to aldehydes, and can be used for the further oxidation to carboxylic acids under appropriate conditions. rsc.org The choice of oxidant is crucial to avoid side reactions or over-oxidation, especially when other sensitive functional groups are present in the molecule.

Reductive Conversions to Pyrazolyl Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (3-ethyl-1H-pyrazol-5-yl)methanol. This conversion is typically achieved using common reducing agents. Strong hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are highly effective for this reduction. rsc.orgumich.edu Sodium borohydride (B1222165) (NaBH₄) is another milder and often-used reagent for the reduction of aldehydes to alcohols. The resulting pyrazolyl alcohols are valuable intermediates, which can be used in further synthetic transformations, such as esterification or conversion to halides. For example, the reduction of Schiff's bases derived from pyrazole-4-carbaldehydes with sodium borohydride yields the corresponding secondary amines. researchgate.net

Pyrazole Ring-Centered Transformations

While the aldehyde group is highly reactive, the pyrazole ring itself can also participate in chemical reactions, most notably electrophilic substitution.

Electrophilic Substitution Reactivity of the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic substitution reactions. nih.gov Due to the electronic properties of the ring, which is considered electron-rich, these substitutions preferentially occur at the C4 position. nih.govmdpi.comresearchgate.net The C3 and C5 positions are generally deactivated towards electrophilic attack because of the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. researchgate.net For instance, halogenation at the C4 position can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride. publishatcj.com The introduction of a substituent at the C4 position of this compound would yield a 3,4,5-trisubstituted pyrazole, further increasing the molecular complexity and providing a scaffold for the development of new compounds.

Nucleophilic Additions to Pyrazole Ring Atoms

The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms and three carbon atoms. nih.gov Its reactivity towards nucleophiles is influenced by the electron distribution within the ring. The pyrazole skeleton features a basic, pyridine-like sp2-hybridized nitrogen and an acidic, pyrrole-like nitrogen. nih.govresearchgate.net Generally, the C3 and C5 positions of the pyrazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. mdpi.comchim.it Conversely, the C4 position is more electron-rich and prone to electrophilic substitution. nih.govmdpi.com

The reactivity of the pyrazole ring can be significantly altered by protonation or deprotonation due to its amphoteric nature. researchgate.net While nucleophilic substitution reactions on the pyrazole ring itself are not common unless activated by specific substituents, the introduction of electron-withdrawing or electron-donating groups can modulate this reactivity. chim.it For this compound, the primary sites for nucleophilic attack are the aldehyde carbon and, under certain conditions, the C5 position of the pyrazole ring. The pyridine-like nitrogen atom is generally the site of nucleophilic interaction in substitution reactions. nih.gov Theoretical studies have been conducted to understand the electron density on the ring nitrogens, which helps in predicting regioselective synthesis outcomes. nih.gov

Construction of Fused and Bridged Heterocyclic Architectures

The aldehyde functionality of this compound, combined with the inherent reactivity of the pyrazole core, makes it a valuable precursor for synthesizing a variety of fused heterocyclic systems. These reactions often involve condensation with bifunctional nucleophiles, leading to the formation of new rings appended to the pyrazole framework.

Synthesis of Pyrazolo[3,4-d]pyridazinones

Pyrazolo[3,4-d]pyridazines are a class of fused heterocycles with a range of biological activities. nih.gov One common synthetic route to their pyridazinone derivatives involves the cyclocondensation of a pyrazole precursor with a hydrazine derivative. acs.org Specifically, pyrazole-4,5-dicarboxylates or related synthons can react with hydrazines to form the pyridazinone ring.

While direct synthesis from this compound is not explicitly detailed, a general and relevant pathway involves the reaction of pyrazole carbaldehydes with hydrazine derivatives. For instance, a study reports the serendipitous formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from the hydrazone of 3-aryl-4-acetylsydnones through an intramolecular nucleophilic addition-elimination process. nih.gov Another established method is the reaction of hydrazine with 4-acyl-furandiones to produce pyrazolopyridazine derivatives. acs.org These methodologies suggest that this compound could be converted to a suitable intermediate, such as a β-keto ester or a related dicarbonyl compound at the 4 and 5 positions, which could then undergo cyclization with hydrazine or its derivatives to yield the corresponding ethyl-substituted pyrazolo[3,4-d]pyridazinone.

Table 1: Examples of Reagents for Pyrazolo[3,4-d]pyridazinone Synthesis

| Pyrazole Precursor Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Pyrazole-3-carboxylic acid | 2,5-Dichlorophenylhydrazine | Pyrazolopyridazinone | nih.gov |

| 4-Acyl-furandiones | Hydrazines | Pyrazolopyridazine | acs.org |

Derivatization to Pyrimidothiazolo[4,5-b]quinoxaline Systems

The synthesis of complex fused systems like pyrimidothiazolo[4,5-b]quinoxalines can utilize pyrazole carbaldehydes as key building blocks. A documented synthesis pathway involves using 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxalin-4-one as a key intermediate. nih.govumich.edu This intermediate can then be reacted with various carbaldehydes. nih.gov

In a specific example, this quinoxaline (B1680401) intermediate was reacted with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to generate the corresponding fused pyrazole derivative. nih.govresearchgate.net This demonstrates a viable pathway where a chloro-substituted pyrazole carbaldehyde acts as an electrophile in a condensation reaction. By analogy, a halogenated derivative of this compound could potentially be used in a similar manner to construct a 3-ethyl-substituted pyrimidothiazolo[4,5-b]quinoxaline system. umich.edu

Formation of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are pharmacologically significant scaffolds, and their synthesis often starts from 3(5)-aminopyrazoles reacting with 1,3-dielectrophilic compounds. researchgate.nettubitak.gov.tr However, pyrazole-5-carbaldehydes also serve as precursors. For example, pyrazole-3-carbaldehydes can undergo an Ugi reaction followed by a silver-catalyzed heteroannulation to form pyrazolo[1,5-a] Current time information in Bangalore, IN.chemimpex.comdiazepines, showcasing the versatility of the carbaldehyde group in multicomponent reactions leading to fused systems. researchgate.net

A more direct route to pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with reagents like ethyl acetoacetate (B1235776) or 2-benzylidenemalononitrile. tubitak.gov.tr The aldehyde group in this compound can be transformed into a group that facilitates this cyclization. For instance, it could be a starting point for creating a 1,3-dicarbonyl equivalent at the 5-position, which would then react with an amino-functionalized reagent to build the pyrimidine (B1678525) ring.

Table 2: Selected Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Reference |

|---|---|---|---|

| 5-Aminopyrazole | Diethyl malonate | Condensation/Cyclization | nih.gov |

| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides | Ethyl acetoacetate | Condensation/Cyclization | tubitak.gov.tr |

| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides | 2-(4-Fluorobenzylidene)malononitrile | Condensation/Cyclization | tubitak.gov.tr |

Transition Metal-Catalyzed Cross-Coupling Reactions of Pyrazole Carbaldehydes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgktu.edu These methods often provide an advantage over traditional approaches by allowing direct C-H functionalization or by using readily prepared halogenated or triflated precursors. researchgate.netnih.gov For pyrazole carbaldehydes, these reactions enable the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the molecular architecture.

The N2 nitrogen of the pyrazole ring can act as a directing group, facilitating regioselective C-H functionalization at specific positions. researchgate.net However, a more common strategy involves the use of a pre-functionalized pyrazole, such as a halogenated or triflated derivative, which can then participate in reactions like Suzuki, Sonogashira, or Heck couplings. vu.lt

One study detailed the successful application of Suzuki and Sonogashira reactions to 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde after its conversion to the corresponding pyrazole triflate. ktu.edu The triflate smoothly underwent Suzuki coupling with various boronic acids using a Pd(PPh3)4 catalyst, and Sonogashira coupling with phenylacetylene (B144264) using a Pd(PPh3)2Cl2/CuI system. ktu.edu This demonstrates a robust strategy applicable to this compound. The hydroxyl group of a 3-ethyl-5-hydroxypyrazole-4-carbaldehyde precursor could be converted to a triflate, which would then serve as a handle for introducing a wide array of substituents at the 5-position via palladium catalysis.

Table 3: Palladium-Catalyzed Cross-Coupling of a Pyrazole-Triflate Carbaldehyde

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | 3-Phenyl-1H-pyrazole-4-carbaldehyde | ktu.edu |

| Suzuki | 3-Thiopheneboronic acid | Pd(PPh3)4 / K3PO4 | 3-(Thiophen-3-yl)-1H-pyrazole-4-carbaldehyde | ktu.edu |

Chelation Chemistry and Ligand Design with Pyrazole Carbaldehyde Scaffolds

Pyrazole-based structures are excellent ligands in coordination chemistry due to the presence of sp2 hybridized nitrogen donor atoms. researchgate.netnih.gov The aldehyde group in this compound provides a convenient point for modification, allowing for the synthesis of polydentate ligands capable of forming stable chelate complexes with a variety of metal ions. researchgate.netasianpubs.org

A primary method for converting pyrazole carbaldehydes into chelating ligands is through the formation of Schiff bases. researchgate.net Condensation of the aldehyde with a primary amine (R-NH2) yields an imine (-CH=N-R), introducing an additional nitrogen donor atom. isca.merjpbcs.com If the 'R' group contains another donor atom (e.g., another N, O, or S), a multidentate ligand is formed. These Schiff base ligands, particularly those derived from acylpyrazolones, are known to form stable complexes with numerous metal ions. researchgate.netunicam.it

For example, semicarbazones derived from 1,3-diarylpyrazole-4-carbaldehydes have been shown to act as monobasic bidentate ligands, coordinating with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) through the enolic carbonyl oxygen and the azomethine nitrogen. asianpubs.org Similarly, pyrazole-3-carbaldehyde has been immobilized on silica (B1680970) gel and reacted with amino groups to create a bidentate N,N'-chelating sorbent for heavy metals. nih.gov This material forms stable five-membered chelate rings with metal ions, demonstrating the effectiveness of the pyrazole-imine scaffold in coordination. nih.gov

The 3-ethyl group in this compound can sterically and electronically influence the coordination properties of its derived ligands, potentially affecting the stability and geometry of the resulting metal complexes.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-one |

| Pyrazolo[3,4-d]pyridazine |

| 3-Aryl-4-acetylsydnone |

| 4-Acyl-furandione |

| Pyrimidothiazolo[4,5-b]quinoxaline |

| 2-Aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxalin-4-one |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[1,5-a] Current time information in Bangalore, IN.chemimpex.comdiazepine |

| 3(5)-Aminopyrazole |

| Ethyl acetoacetate |

| 2-Benzylidenemalononitrile |

| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Phenylboronic acid |

| 3-Thiopheneboronic acid |

| Phenylacetylene |

| 1,3-Diarylpyrazole-4-carbaldehyde |

| Pyrazole-3-carbaldehyde |

| Acylpyrazolone |

| Semicarbazone |

| Schiff base |

Synthesis of Pyrazole-Derived Ligands

The primary route for converting this compound into effective chelating agents is through the modification of its aldehyde moiety. researchgate.net The aldehyde group is a prime target for condensation reactions, particularly with primary amines, to form Schiff bases (or imines). This reaction is a straightforward and efficient method for introducing new functional groups and extending the molecular framework, creating ligands capable of coordinating with metal ions. rasayanjournal.co.inscience.gov

The synthesis typically involves the reaction of this compound with a selected amine in a suitable solvent, often with acid catalysis. rasayanjournal.co.in This reaction creates a new carbon-nitrogen double bond (azomethine group), which, along with the nitrogen atoms of the pyrazole ring, can act as coordination sites for metal ions. researchgate.netajgreenchem.com A variety of amines can be used in this synthesis, leading to a diverse library of pyrazole-based Schiff base ligands with different steric and electronic properties. For instance, condensing the pyrazole carbaldehyde with compounds like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol creates multidentate ligands with nitrogen and sulfur donor atoms. rasayanjournal.co.in

The general scheme for this derivatization is the condensation of the pyrazole aldehyde with a primary amine (R-NH₂) to yield the corresponding pyrazole Schiff base ligand.

Table 1: Examples of Schiff Base Ligand Synthesis from Pyrazole Carbaldehydes

| Pyrazole Aldehyde Precursor | Amine Reactant | Resulting Ligand Type | Reaction Conditions |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Triazole-Thiol Schiff Base | Methanol, Acetic Acid, Reflux rasayanjournal.co.in |

| 5-methyl-1H-pyrazole-3-carbohydrazide | 2-hydroxy-4-methoxybenzaldehyde | Hydrazone Schiff Base | Microwave, Ethyl lactate:water iosrjournals.org |

| Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile | Thiophene-Containing Schiff Base | Ethanol, Acetic Acid nih.gov |

Formation and Characterization of Metal Complexes

Once synthesized, pyrazole-derived ligands, such as those obtained from this compound, readily form coordination complexes with a variety of transition metal ions. researchgate.netajgreenchem.com The pyrazole ring and the newly formed imine group provide multiple donor sites, allowing these ligands to act as bidentate or multidentate chelators. bohrium.comacs.org The nitrogen atom of the imine group and a nitrogen atom from the pyrazole ring typically coordinate to the metal center, forming a stable five or six-membered chelate ring. ajgreenchem.com

The synthesis of these metal complexes generally involves mixing the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. bohrium.commdpi.com The resulting complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion, the ligand structure, and the reaction conditions. ajgreenchem.combohrium.com

Characterization of these complexes is performed using a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N (imine) and pyrazole ring bands. UV-Visible spectroscopy provides information about the electronic transitions within the complex and its geometry. Nuclear Magnetic Resonance (NMR) spectroscopy helps to elucidate the structure of the complexes in solution. For crystalline materials, single-crystal X-ray diffraction provides definitive information on the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. ajgreenchem.commdpi.com

Table 2: Characterization of Metal Complexes with Pyrazole-Derived Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Characterization Techniques |

|---|---|---|---|

| Pyrazole-Amide Ligands | Ni(II), Cd(II) | Mononuclear (Ni), Dinuclear (Cd) mdpi.com | FT-IR, X-ray Crystallography, NMR mdpi.com |

| Triazole-Pyrazole Schiff Bases | Co(II), Ni(II) | Octahedral bohrium.com | Elemental Analysis, IR, Mass Spectrometry, TGA bohrium.com |

| Thiophene-Pyrazole Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral, Square Planar (Ni) ajgreenchem.com | IR, UV-Vis, Magnetic Susceptibility, Molar Conductivity ajgreenchem.com |

Integration into Metal-Organic Framework (MOF) Structures

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mocedes.orgresearchgate.net Pyrazole-containing ligands are excellent candidates for building MOFs due to their rigid structure and versatile coordination capabilities. mocedes.orgresearchgate.net While this compound cannot directly act as a linker in traditional MOF synthesis, it serves as a crucial intermediate for creating functional linkers. acs.org

The most common strategy involves the oxidation of the aldehyde group to a carboxylic acid. The resulting 3-ethyl-1H-pyrazole-5-carboxylic acid can then act as a linker, with the carboxylate group and the pyrazole nitrogens coordinating to metal centers to build the extended framework. mocedes.orgtandfonline.com Pyrazole-dicarboxylic acids are particularly effective in forming robust MOFs with specific topologies and high surface areas, suitable for applications like gas storage. mocedes.orgnih.gov

Another pathway is through post-synthetic modification, where the aldehyde group on a pyrazole linker already incorporated into a MOF structure is chemically altered. More directly, related pyrazole aldehydes are used in multi-step syntheses to create more complex linkers. For example, ethyl 5-formyl-1H-pyrazole-3-carboxylate has been used in a Wittig reaction to extend the linker, which is then hydrolyzed and used to synthesize an aluminum-based MOF with enhanced water uptake capacity for atmospheric water harvesting. acs.orgnih.gov This demonstrates the utility of pyrazole aldehydes as precursors to sophisticated linkers for advanced MOF applications. acs.org The presence of the pyrazole ring is often key to the functionality of the resulting MOF, providing specific adsorption sites for molecules like water. nih.gov

Table 3: Pyrazole Derivatives in MOF Synthesis

| Pyrazole Precursor/Linker | Metal Node/SBU | Resulting MOF | Key Feature/Application |

|---|---|---|---|

| 1H-pyrazole-3,5-dicarboxylic acid (PZDC) | Aluminum (Al) | MOF-303 | Water harvesting acs.orgnih.gov |

| (E)-5-(2-carboxyvinyl)-1H-pyrazole-3-carboxylic acid (derived from a pyrazole-formyl ester) | Aluminum (Al) | MOF-LA2-1 | Enhanced water uptake acs.orgnih.gov |

| 5-methyl-1H-pyrazole-3-carboxylic acid | Lead (Pb), Strontium (Sr) | 1D and 2D Coordination Polymers | Luminescent properties tandfonline.com |

| Perfluorinated pyrazole dicarboxylates | Copper (Cu) | MOFF-1, MOFF-2 | Gas separation rsc.org |

Spectroscopic and Structural Elucidation of 3 Ethyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 3-Ethyl-1H-pyrazole-5-carbaldehyde. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound provides characteristic signals for each type of proton in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment, including the aromatic pyrazole (B372694) ring and the electron-withdrawing aldehyde group. The aldehyde proton (CHO) is expected to appear significantly downfield, typically in the range of δ 9.5–10.5 ppm, as a singlet . The proton on the pyrazole ring (H4) would resonate in the aromatic region, and the protons of the ethyl group would show a characteristic quartet and triplet pattern due to spin-spin coupling. The N-H proton of the pyrazole ring often appears as a broad singlet.

Table 1: Expected ¹H-NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | Broad singlet | - | |

| CHO (aldehyde) | 9.5 - 10.5 | Singlet | - |

| H4 (pyrazole) | ~6.7 - 7.0 | Singlet | - |

| CH₂ (ethyl) | ~2.8 | Quartet | ~7.6 |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7.6 |

Note: Expected values are based on analogous pyrazole structures and typical chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the aldehyde group (C=O) is highly deshielded and appears far downfield, typically around δ 185-195 ppm. The carbons of the pyrazole ring (C3, C4, and C5) resonate in the aromatic region. The presence of the ethyl group at C3 and the aldehyde at C5 influences their specific chemical shifts.

Table 2: Expected ¹³C-NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 185 - 195 |

| C3 (pyrazole) | ~150 |

| C5 (pyrazole) | ~140 |

| C4 (pyrazole) | ~110 |

| CH₂ (ethyl) | ~22 |

| CH₃ (ethyl) | ~14 |

Note: Expected values are based on analogous pyrazole structures and known substituent effects.

Advanced Two-Dimensional NMR Techniques

To confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are employed. nih.govcore.ac.uk

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the CH₂ and CH₃ protons of the ethyl group, showing a clear cross-peak between the quartet and the triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals: the H4 proton to the C4 carbon, the CH₂ protons to the ethyl CH₂ carbon, and the CH₃ protons to the ethyl CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the molecule. Key expected correlations would include:

A three-bond correlation from the aldehyde proton (CHO) to the C5 carbon of the pyrazole ring.

Correlations from the H4 proton to the C3 and C5 carbons.

Correlations from the CH₂ protons of the ethyl group to the C3 and C4 carbons of the pyrazole ring.

These 2D NMR experiments, used in concert, provide unambiguous evidence for the complete chemical structure of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key functional groups produce characteristic absorption bands.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, which is expected around 1700 cm⁻¹. The N-H stretch of the pyrazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrazole ring are observed around 2850-3000 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the pyrazole ring are expected in the 1450-1600 cm⁻¹ region. smolecule.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (pyrazole) | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (aromatic/vinyl) | Stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 2970 | Medium |

| C=O (aldehyde) | Stretch | ~1700 | Strong |

| C=N / C=C (pyrazole) | Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₆H₈N₂O. uni.lu

The calculated monoisotopic mass for this compound is 124.06366 Da. uni.lu An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 125.07094, confirming this precise mass and, by extension, its elemental formula. uni.lu

The fragmentation of pyrazole derivatives in the mass spectrometer typically involves the loss of stable neutral molecules or radicals. For this compound, potential fragmentation pathways could include the loss of carbon monoxide (CO) from the aldehyde group, loss of an ethyl radical (•C₂H₅), or the cleavage of the pyrazole ring, often involving the elimination of HCN. researchgate.netnih.gov Analysis of these fragment ions provides further confirmation of the compound's structure.

Theoretical and Computational Investigations of 3 Ethyl 1h Pyrazole 5 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, enabling the investigation of molecular structures, electronic properties, and reactivity. researchgate.net For pyrazole (B372694) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a high degree of accuracy. mdpi.comconicet.gov.ar

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For 3-Ethyl-1H-pyrazole-5-carbaldehyde, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Studies on related pyrazole-carbaldehydes reveal that the pyrazole ring is essentially planar. nih.gov The primary conformational flexibility arises from the orientation of the ethyl and carbaldehyde (CHO) groups relative to the ring. The ethyl group can rotate around the C-C bond connecting it to the pyrazole ring, and the carbaldehyde group can rotate around its C-C bond.

For the carbaldehyde group, two principal planar conformations are expected: one where the C=O bond is oriented towards the N1 atom of the pyrazole ring and another where it is oriented away. The relative energies of these conformers dictate the most likely structure. For instance, in a study on 3(5)-substituted pyrazoles, different conformers of carbaldehyde groups were considered to find the most stable ones. ias.ac.in

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrazole Ring (DFT) (Note: This data is illustrative, based on typical values for pyrazole derivatives from DFT calculations, as specific data for this compound is not available. Actual values may vary.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | 1.37 Å |

| N2-C3 | 1.34 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.35 Å | |

| C5-C(aldehyde) | 1.46 Å | |

| C(aldehyde)=O | 1.24 Å | |

| Bond Angle | N1-N2-C3 | 105.0° |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 105.5° | |

| C4-C5-N1 | 107.5° | |

| N2-N1-C5 | 111.0° |

Electronic Structure Characterization (HOMO-LUMO Energy Levels)

The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests high polarizability, high chemical reactivity, and low kinetic stability. nih.gov In pyrazole derivatives, the HOMO is often distributed across the pyrazole ring system, while the LUMO can be localized on specific substituents, such as an aldehyde group. nih.govvulcanchem.com For this compound, the HOMO would likely be localized on the ethyl-pyrazole ring, and the LUMO would be concentrated on the electron-withdrawing carbaldehyde moiety. vulcanchem.com

Table 2: Illustrative HOMO-LUMO Energies for Substituted Pyrazoles (Data is based on findings for various pyrazole derivatives and serves as a representative example.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Pyz-1 (a pyrazole derivative) | -6.150 | -1.032 | 5.118 | nih.gov |

| Pyz-2 (a pyrazole derivative) | -6.102 | -0.937 | 5.166 | nih.gov |

| 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | -7.2 | -2.9 | 4.3 | vulcanchem.com |

These values indicate that pyrazole derivatives are generally stable molecules with moderately large energy gaps. The specific substituents play a significant role in tuning these energy levels.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, describing bonding in terms of localized orbitals. nih.gov It helps to understand charge transfer, hyperconjugative interactions, and resonance effects. conicet.gov.ar

In a molecule like this compound, NBO analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic centers. The nitrogen atoms and the aldehyde oxygen would be expected to have negative charges, while the hydrogen attached to the ring nitrogen and the aldehyde carbon would be positively charged.

Furthermore, NBO analysis reveals delocalization effects, such as the interaction between lone pair orbitals (like those on the nitrogen atoms) and adjacent anti-bonding orbitals (π). For example, a strong interaction between the lone pair of the N1 nitrogen and the π(N2=C3) anti-bonding orbital would indicate significant electron delocalization within the pyrazole ring, which is a key feature of its aromaticity. conicet.gov.ar

Studies on Tautomeric Equilibria in Pyrazole Systems

Tautomerism is a fundamental characteristic of pyrazoles, significantly influencing their reactivity and chemical behavior. mdpi.comencyclopedia.pub This phenomenon involves the migration of a proton, leading to structural isomers that can interconvert.

Annular Prototropic Tautomerism in Pyrazoles

For pyrazoles with a hydrogen atom on one of the ring nitrogens, annular tautomerism is possible. In the case of this compound, the proton on the N1 nitrogen can migrate to the N2 nitrogen. This results in an equilibrium between two tautomeric forms: this compound and 5-Ethyl-1H-pyrazole-3-carbaldehyde.

The relative stability of these two tautomers is determined by the electronic nature of the substituents. mdpi.com Computational studies have shown that electron-donating groups (like alkyl groups, e.g., ethyl) tend to favor being at the C3 position. mdpi.comias.ac.in Conversely, electron-withdrawing groups (like carbaldehyde) prefer the C5 position. mdpi.comias.ac.in

Therefore, for the molecule , the tautomer This compound is predicted to be the more stable form, as it places the electron-donating ethyl group at C3 and the electron-withdrawing carbaldehyde group at C5. mdpi.com

Table 3: Substituent Effects on Pyrazole Tautomer Stability

| Substituent Type | Preferred Position for Stability | Example Substituents | Reference |

| Electron-Donating | C3 | -CH₃, -NH₂, -OH | mdpi.comias.ac.in |

| Electron-Withdrawing | C5 | -CHO, -COOH, -NO₂ | mdpi.comias.ac.in |

Exploration of Side-Chain Tautomerism

Side-chain tautomerism involves proton migration to or from a substituent group. For this compound, a potential, though less common, form of tautomerism could involve the carbaldehyde group, leading to a pyrazole-enol form (a hydroxymethylene group attached to the ring).

However, studies on substituted pyrazoles indicate that annular tautomerism is the dominant process. encyclopedia.pub The imino or enol forms resulting from side-chain tautomerism are generally much higher in energy and are not significantly populated at equilibrium under normal conditions. encyclopedia.pub Therefore, for this compound, the primary equilibrium of interest remains the annular tautomerism between the 3-ethyl-5-carbaldehyde and 5-ethyl-3-carbaldehyde forms.

Combined Experimental and Theoretical Approaches to Tautomerism

The phenomenon of annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, including this compound. globalresearchonline.net This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of two distinct tautomeric forms. In the case of this compound, the two possible tautomers are this compound and 5-Ethyl-1H-pyrazole-3-carbaldehyde, as illustrated in Figure 1. The position of this equilibrium is crucial as it dictates the molecule's chemical reactivity, spectroscopic properties, and biological interactions. mdpi.comresearchgate.net

Determining the predominant tautomer or the equilibrium ratio in different environments is a complex task that benefits significantly from a combined experimental and theoretical approach. researchgate.netnih.gov Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide key insights into the tautomeric state in solution and in the solid state. mdpi.comresearchgate.net In solution, rapid proton exchange between the two nitrogen atoms often leads to time-averaged signals in ¹H and ¹³C NMR spectra, resulting in broadened peaks for the C3 and C5 carbons and their substituents. mdpi.com Low-temperature NMR studies can sometimes "freeze" the equilibrium, allowing for the observation of distinct signals for each tautomer. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the energetic and structural properties of pyrazole tautomers. eurasianjournals.comnih.gov Theoretical calculations can predict the relative stability of the different tautomeric forms in the gas phase and in various solvents by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov Studies on substituted pyrazoles have shown that the electronic nature of the substituents at the C3 and C5 positions significantly influences tautomeric preference. mdpi.com Electron-donating groups, such as the ethyl group, and electron-withdrawing groups, like the carbaldehyde group, exert opposing effects. Theoretical calculations for a range of substituted pyrazoles indicate that electron-withdrawing groups like -CHO tend to stabilize the tautomer where the pyrazole NH is at the N1 position, placing the substituent at C5 (the C5-tautomer). mdpi.com Conversely, electron-donating groups like -CH₃ (and by extension, -C₂H₅) favor the C3-tautomer. mdpi.comnih.gov

For this compound, the interplay between the electron-donating ethyl group and the electron-withdrawing carbaldehyde group determines the tautomeric equilibrium. DFT calculations can provide precise energy differences (ΔE) between the tautomers, helping to predict the dominant form under specific conditions. The correlation of these theoretical predictions with experimental NMR data, such as chemical shifts and coupling constants, provides a robust and comprehensive understanding of the tautomeric behavior. researchgate.netmdpi.com

Figure 1: Tautomeric Equilibrium of this compound

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, providing a means to corroborate and interpret experimental data. nih.gov For this compound, methods like DFT can be used to calculate vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netresearchgate.netresearchgate.net

The comparison between calculated and experimental spectra serves multiple purposes. It aids in the structural confirmation of the synthesized compound, helps in the assignment of complex spectral bands, and validates the accuracy of the computational model used. researchgate.netresearchgate.net For instance, calculated FT-IR spectra can predict the vibrational modes associated with specific functional groups, such as the C=O stretch of the carbaldehyde, the N-H stretch of the pyrazole ring, and the C-H stretches of the ethyl group. nih.gov The broadness and position of the N-H stretching band can be particularly informative about intermolecular hydrogen bonding. researchgate.net

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations, a method commonly used within the DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net These theoretical values, when scaled and compared with experimental spectra, are invaluable for assigning specific resonances to the correct nuclei, especially in cases where tautomeric equilibria complicate the spectra. mdpi.combeilstein-journals.org

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which corresponds to the maximum absorption wavelength (λ_max). researchgate.net The calculated HOMO-LUMO energy gap provides insight into the electronic stability and reactivity of the molecule. nih.gov A smaller energy gap generally corresponds to a longer absorption wavelength and higher reactivity.

The following table presents a hypothetical correlation between experimental and computationally predicted spectroscopic data for the more stable tautomer of this compound, based on typical values for similar pyrazole derivatives found in the literature.

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT/B3LYP) | Assignment |

| FT-IR (cm⁻¹) | ~3250 (broad) | 3245 | N-H stretch (H-bonded) |

| 2975, 2870 | 2980, 2875 | C-H stretch (ethyl) | |

| ~1680 | 1675 | C=O stretch (aldehyde) | |

| ~1560 | 1555 | C=N stretch (ring) | |

| ¹H NMR (δ ppm) | ~13.0 (broad s) | 12.95 | N-H |

| ~9.8 (s) | 9.78 | CHO | |

| ~6.7 (s) | 6.65 | C4-H | |

| ~2.8 (q) | 2.79 | -CH₂- | |

| ~1.3 (t) | 1.28 | -CH₃ | |

| ¹³C NMR (δ ppm) | ~185.0 | 184.5 | C=O |

| ~150.0 | 149.8 | C3 | |

| ~142.0 | 141.5 | C5 | |

| ~110.0 | 109.7 | C4 | |

| ~22.0 | 21.8 | -CH₂- | |

| ~14.0 | 13.9 | -CH₃ | |

| UV-Vis (λ_max, nm) | ~275 | 278 | π -> π* transition |

Computational Assessment of Non-Linear Optics (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, optoelectronics, and optical communications. plos.orgresearchgate.net Pyrazole derivatives have emerged as promising candidates for NLO materials due to their π-conjugated systems, which can be readily modified with donor and acceptor groups to enhance their NLO response. The NLO properties of this compound can be assessed computationally using quantum chemical methods.

The key parameters that quantify the NLO response of a molecule are the linear polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These properties describe how the electron cloud of a molecule is distorted by an external electric field. A large hyperpolarizability value (β) is indicative of a strong second-order NLO response. arabjchem.org Computational methods, particularly DFT, are widely used to calculate these parameters. researchgate.netresearchgate.net

For a molecule to exhibit a significant NLO response, it often possesses a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). arabjchem.org In this compound, the electron-donating ethyl group and the electron-withdrawing carbaldehyde group, connected by the π-system of the pyrazole ring, form such a D-π-A framework. The efficiency of this ICT can be correlated with the HOMO-LUMO energy gap; a smaller gap often leads to a larger β value. plos.org

Theoretical calculations can determine the components of the polarizability and hyperpolarizability tensors, from which the average polarizability (<α>) and the total first hyperpolarizability (β_total) can be derived. These calculated values can then be compared to those of known NLO materials, such as urea, to evaluate the potential of the new compound. researchgate.net Studies on similar heterocyclic aldehydes and pyrazole derivatives have shown that they can possess substantial NLO properties, making them good candidates for further experimental investigation. mdpi.com

| NLO Parameter | Calculated Value (a.u.) | Description |

| Dipole Moment (μ) | 3.5 - 4.5 D | Measures the polarity of the molecule. |

| Average Polarizability (<α>) | ~80 - 100 | Describes the linear response to an electric field. |

| Total First Hyperpolarizability (β_total) | ~500 - 800 | Quantifies the second-order NLO response. |

Note: Values are estimates based on calculations for similar heterocyclic systems and are presented in atomic units (a.u.).

Modeling of Intermolecular Interactions and Self-Aggregation Behavior

The intermolecular interactions of N-unsubstituted pyrazoles are dominated by hydrogen bonding involving the acidic N-H proton and the basic sp²-hybridized nitrogen atom. globalresearchonline.netmdpi.com These interactions lead to the formation of self-assembled aggregates, such as cyclic dimers and trimers or linear catemeric chains, in the solid state and in non-polar solvents. mdpi.comrsc.org The specific aggregation pattern is influenced by the nature and position of the substituents on the pyrazole ring.

For this compound, computational modeling can be used to explore the geometry and stability of these aggregates. Theoretical studies on pyrazole and its derivatives have investigated the structures and binding energies of various oligomers. mdpi.comrsc.org These calculations typically show that cyclic dimers and trimers are particularly stable due to the formation of multiple N-H···N hydrogen bonds. researchgate.net

In addition to strong hydrogen bonds, weaker interactions such as π-π stacking between pyrazole rings and C-H···O interactions involving the carbaldehyde group can also contribute to the stability of the supramolecular structure. researchgate.net Modeling these interactions is crucial for understanding the crystal packing in the solid state and the behavior of the compound in solution. The polarity of the solvent plays a critical role; polar protic solvents can compete for hydrogen bonding sites, disrupting the self-aggregation of pyrazole molecules and favoring pyrazole-solvent interactions. mdpi.com

Molecular dynamics (MD) simulations and DFT calculations can be combined to model the dynamic behavior and conformational space of these aggregates. eurasianjournals.com By calculating the potential energy surfaces for the formation of dimers and other oligomers, researchers can predict the most likely aggregation pathways and structures. This understanding is vital, as the aggregation state can significantly affect the material's physical properties, including its solubility, melting point, and even its NLO response. mdpi.com For example, the centrosymmetric arrangement in some dimers can lead to the cancellation of the molecular dipole moment, which may quench second-order NLO activity.

Q & A

Q. What are the established synthetic routes for 3-Ethyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via Vilsmeier-Haack formylation of substituted pyrazole precursors. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde analogs are prepared using DMF/POCl₃ under controlled temperatures (60–80°C) . Reaction time and stoichiometry of POCl₃ are critical for avoiding over-chlorination. Yields can vary (28–59%) depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. What spectroscopic techniques are optimal for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while pyrazole ring protons resonate between δ 6.0–8.5 ppm. Ethyl groups show triplet/multiplet patterns near δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (CH₂) .

- X-ray crystallography : Used to confirm molecular geometry. Programs like SHELXL refine structures against high-resolution data, resolving bond length/angle discrepancies (e.g., C=O bond ~1.22 Å) .

Q. How can purification challenges (e.g., byproduct formation) be mitigated during synthesis?

- Byproduct removal : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures) to separate aldehyde derivatives from unreacted precursors or halogenated byproducts .

- Recrystallization : Ethanol/water mixtures improve purity by leveraging solubility differences of the aldehyde group .

Advanced Research Questions

Q. How can structural ambiguities (e.g., crystal twinning or disorder) in this compound derivatives be resolved?

- Crystallographic tools : Mercury CSD visualizes intermolecular interactions (e.g., hydrogen bonding between aldehyde O and adjacent pyrazole N) to identify packing anomalies .

- Refinement protocols : In SHELXL , anisotropic displacement parameters and TWIN/BASF commands address twinning in crystals with pseudo-merohedral symmetry .

Q. What computational methods validate the electronic properties of this compound for drug design?

- DFT studies : B3LYP/6-311+G(d,p) basis sets predict electrophilic reactivity at the aldehyde group (Fukui indices >0.1) and nucleophilic regions on the pyrazole ring .

- Molecular docking : Docking into enzyme active sites (e.g., COX-2) identifies hydrogen-bonding interactions between the aldehyde and catalytic residues (e.g., Arg120), guiding SAR studies .

Q. How do substituents on the pyrazole ring influence reactivity in Knoevenagel condensations?

- Electron-withdrawing groups (e.g., -Cl at position 4) enhance aldehyde electrophilicity, enabling efficient condensation with active methylene compounds (e.g., ethyl cyanoacetate) at 0–5°C .

- Steric effects : Bulky substituents (e.g., phenyl at position 1) reduce reaction rates due to hindered access to the aldehyde carbonyl .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carbaldehyde derivatives?

- Dose-response validation : Replicate assays under standardized conditions (e.g., enzyme inhibition IC₅₀ with triplicate measurements) to address variability in reported IC₅₀ values .

- Metabolic stability screening : Liver microsome assays identify rapid degradation of the aldehyde group, which may explain inconsistent in vivo/in vitro activity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.